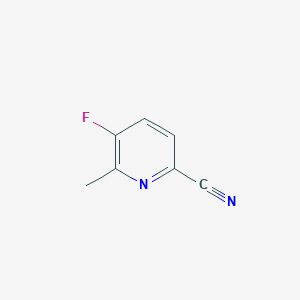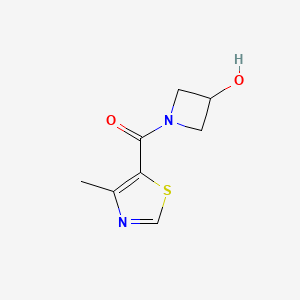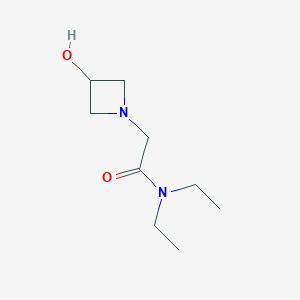
5-Fluoro-6-méthylpicolinonitrile
Vue d'ensemble
Description
5-Fluoro-6-methylpicolinonitrile is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-6-methylpicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-methylpicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer : les pyrimidines fluorées en médecine personnalisée
Le 5-Fluoro-6-méthylpicolinonitrile est un précurseur clé dans la synthèse de pyrimidines fluorées comme le 5-Fluorouracile (5-FU), largement utilisées dans le traitement du cancer . L'incorporation d'atomes de fluor dans les cycles pyrimidiniques conduit à des composés qui peuvent interférer avec la synthèse de l'ADN, inhibant ainsi la croissance des cellules cancéreuses. Cette approche est particulièrement importante à l'ère de la médecine personnalisée, où les traitements sont adaptés aux profils génétiques individuels.
Chimie médicinale : Amélioration des propriétés des médicaments
En chimie médicinale, l'introduction d'atomes de fluor dans les molécules médicamenteuses peut modifier considérablement leurs propriétés . Le this compound peut être utilisé pour créer des intermédiaires fluorés qui améliorent la stabilité métabolique, la puissance et la sélectivité des produits pharmaceutiques. Cette modification peut conduire au développement de médicaments plus efficaces et ayant moins d'effets secondaires.
Synthèse organique : Fluorination enzymatique
Le composé joue un rôle dans la synthèse enzymatique de molécules organiques fluorées . Des enzymes comme la fluorinase peuvent catalyser la formation de liaisons C-F, qui sont essentielles dans la synthèse de composés organofluorés. Ces composés ont des applications dans divers domaines, notamment les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Développement de médicaments : Candidats à médicaments fluorés
Le this compound contribue au développement de nouveaux médicaments en servant de bloc de construction pour les candidats à médicaments fluorés . La présence de fluor peut améliorer l'affinité de liaison d'un médicament à ses protéines cibles, augmenter sa résistance aux nucléases et favoriser son activité biologique in vitro et in vivo.
Recherche pharmaceutique : Le fluor dans les agents d'imagerie
Le composé est important dans la conception de petites molécules contenant des atomes de fluor pour une utilisation en imagerie médicale . Les agents d'imagerie fluorés sont essentiels pour la détection précoce des maladies et le suivi de l'efficacité des interventions thérapeutiques.
Applications industrielles : Science des matériaux et synthèse chimique
Bien que ne se rapportant pas directement à ses applications médicinales, le this compound est également pertinent dans des applications industrielles telles que la science des matériaux et la synthèse chimique . Ses propriétés en font un composé précieux dans la préparation de matériaux avec des caractéristiques spécifiques liées au fluor.
Analyse Biochimique
Biochemical Properties
5-Fluoro-6-methylpicolinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s fluorine atom enhances its reactivity and binding affinity with biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, contributing to the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of 5-Fluoro-6-methylpicolinonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, 5-Fluoro-6-methylpicolinonitrile has been found to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 5-Fluoro-6-methylpicolinonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Furthermore, the compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-6-methylpicolinonitrile change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have indicated that 5-Fluoro-6-methylpicolinonitrile can cause sustained alterations in cellular function, including changes in metabolic activity and gene expression profiles. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Fluoro-6-methylpicolinonitrile in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and oxidative stress. These toxic effects are often associated with the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis .
Metabolic Pathways
5-Fluoro-6-methylpicolinonitrile is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s metabolism is also affected by the presence of cofactors such as NADPH and FAD, which are essential for enzymatic activity.
Transport and Distribution
Within cells and tissues, 5-Fluoro-6-methylpicolinonitrile is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For example, the compound can bind to albumin in the bloodstream, enhancing its solubility and transport to various organs. Additionally, transporters such as P-glycoprotein can influence the compound’s cellular uptake and distribution .
Subcellular Localization
The subcellular localization of 5-Fluoro-6-methylpicolinonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 5-Fluoro-6-methylpicolinonitrile within cells can determine its biochemical effects and therapeutic potential .
Propriétés
IUPAC Name |
5-fluoro-6-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESOLAIEKVKOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735669 | |
| Record name | 5-Fluoro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915720-64-8 | |
| Record name | 5-Fluoro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-(1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1468768.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468771.png)
![1-[(3-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468772.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468773.png)
![1-[(3-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468774.png)


